Benzo[1,3]dithiole 1,1,3,3-tetraoxide
Overview
Description
Benzo[1,3]dithiole 1,1,3,3-tetraoxide is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused with a 1,3-dithiole ring and four oxygen atoms
Mechanism of Action
Target of Action
Benzo[1,3]dithiole 1,1,3,3-tetraoxide is a unique heteroaromatic compound It’s known that the compound has fascinating electronic properties , which suggests it may interact with a variety of molecular targets.
Mode of Action
Its unique electronic properties suggest that it may interact with its targets in a way that alters their electronic configuration . More research is needed to fully understand the compound’s mode of action.
Biochemical Pathways
The compound’s unique electronic properties suggest that it may influence a variety of biochemical processes .
Result of Action
Given its unique electronic properties , it’s plausible that the compound could have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dithiole 1,1,3,3-tetraoxide typically involves the oxidation of benzo[1,3]dithiole. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dithiole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert it back to its parent dithiole compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dithiole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzo[1,3]dithiole 1,1,3,3-tetraoxide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2,3]dithiazole: Another heterocyclic compound with similar electronic properties but different reactivity due to the presence of nitrogen instead of oxygen.
Benzo[1,2-d;4,5-d’]bis[1,3]dithiole: Known for its applications in materials science, particularly in the development of conductive polymers and dyes.
Uniqueness
Benzo[1,3]dithiole 1,1,3,3-tetraoxide is unique due to its high oxidation state and the presence of four oxygen atoms, which impart distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1λ6,3λ6-benzodithiole 1,1,3,3-tetraoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S2/c8-12(9)5-13(10,11)7-4-2-1-3-6(7)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMPZCKCXISTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1S(=O)(=O)C2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549128 | |
Record name | 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112520-09-9 | |
Record name | 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Benzo[1,3]dithiole 1,1,3,3-tetraoxide highlighted in the research?
A: this compound, often abbreviated as BDT, and its fluorinated derivative, 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT), act as versatile reagents for introducing methyl and monofluoromethyl groups, respectively. [, , , , ] They are particularly useful in nucleophilic addition reactions with aldehydes. [, , , ]
Q2: Can you provide an example of an enantioselective reaction using this compound derivatives?
A: Yes, research demonstrates the use of FBDT in the enantioselective monofluoromethylation of aldehydes. [, ] This reaction employs a chiral bifunctional catalyst system comprised of a cinchona alkaloid-derived thiourea and a titanium complex. [, ] This catalytic system allows for the production of monofluoromethylated adducts with high enantioselectivity, reaching up to 96% ee. []
Q3: Is there any structural information available about this compound?
A: The crystal structure of a derivative, 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, has been studied. [] It crystallizes with two molecules in the asymmetric unit, revealing details about its conformation and intermolecular interactions such as π-stacking and C—H⋯O interactions. []
Q4: Beyond aldehydes, are there other substrates that this compound derivatives can react with?
A: Research indicates that 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide can participate in cross-dehydrogenative coupling reactions with tetrahydroisoquinolines. [] This reaction provides a new route to synthesize α-monofluoromethyl tertiary amines. []
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